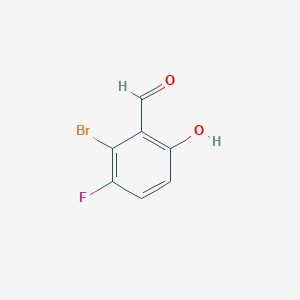

![molecular formula C23H18N4O2S B2488743 6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946338-27-8](/img/structure/B2488743.png)

6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to 6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline involves multi-step reactions, often starting from readily available substrates. For instance, Bänziger et al. (2000) discuss a practical and large-scale synthesis approach for a related quinoxaline derivative, highlighting the utilization of 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials, emphasizing the importance of efficient synthesis routes for such complex molecules (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often characterized using advanced techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, Liu Fang-ming (2012) synthesized a closely related compound, determining its crystal structure via X-ray single-crystal diffraction and confirming it through IR spectra, 1H NMR, MS, and elemental analysis, showcasing the detailed structural elucidation process for such compounds (Liu Fang-ming, 2012).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives can vary widely, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. Das et al. (2018) reported on a phosphine-free Mn(i) complex catalyzed synthesis of quinoxaline, demonstrating innovative approaches to forming C-C and C-heteroatom bonds, a critical aspect in the construction of quinoxaline cores (Das, Mondal, & Srimani, 2018).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal form are essential for understanding the behavior of quinoxaline derivatives. These properties are determined based on the specific substituents and structural modifications of the compound, which influence its physical state, stability, and applicability in various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for the application of quinoxaline derivatives. Studies like those by Olasunkanmi and Ebenso (2019) on quinoxaline-based propanones illustrate the compounds' inhibitory action in corrosion processes, indicating the broad range of chemical behaviors and applications of such molecules (Olasunkanmi & Ebenso, 2019).

Applications De Recherche Scientifique

Anti-tubercular Agents

Various substituted derivatives, including compounds related to the quinoxaline structure, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, suggesting their potential as therapeutic agents in treating tuberculosis. The in vitro cytotoxicity data using THP-1 cells indicated that the most active compound is safe, as its minimum inhibitory concentration (MIC) value is much lower than the cytotoxic value, highlighting the compound's selectivity towards bacterial cells over human cells (Maurya et al., 2013).

Corrosion Inhibitors

Quinoxaline derivatives have been applied as corrosion inhibitors for mild steel in acidic media. Studies involving computational and electrochemical analysis demonstrated these compounds' efficacy in significantly reducing corrosion rates. Their action as mixed-type inhibitors and the formation of protective films on metal surfaces have been documented, indicating their importance in industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020). Similar studies have shown that quinoxaline-based propanones exhibit mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions, which further emphasizes their potential in corrosion protection (Olasunkanmi & Ebenso, 2019).

Antimicrobial Agents

Synthesized 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The majority of the tested compounds showed moderate activities against a wide range of selected organisms, with specific derivatives showing the highest antimicrobial activity against gram-positive strains and E. coli. This suggests the potential of these compounds in developing new antimicrobial agents (El-Gamal et al., 2016).

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer activity. For instance, isoxazolquinoxalin (IZQ) was synthesized and confirmed through various analytical techniques, including single-crystal X-ray diffraction. Docking studies predicted the anti-cancer activity of the title molecule against homo sapiens protein, exhibiting prominent interactions at the active site region, suggesting its potential as an anticancer drug (Abad et al., 2021).

Propriétés

IUPAC Name |

(4-methoxyphenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)23(28)27-21(14-20(26-27)22-3-2-12-30-22)16-6-9-18-19(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYWOJRTMHZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)